

Unveiling the Pharmacokinetic Profile of Dmab-anabaseine Dihydrochloride: A Technical Overview

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Compound of Interest

Compound Name: *Dmab-anabaseine dihydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmab-anabaseine dihydrochloride, a notable derivative of anabaseine, has garnered attention within the scientific community for its specific interactions with neuronal nicotinic acetylcholine receptors (nAChRs). This technical guide synthesizes the current understanding of **Dmab-anabaseine dihydrochloride**, with a primary focus on its pharmacokinetics and bioavailability. While comprehensive pharmacokinetic data for **Dmab-anabaseine dihydrochloride** remains limited in publicly available literature, this document provides a detailed account of its known pharmacological properties. To offer a comparative perspective, this guide also presents extensive pharmacokinetic data for the closely related and well-studied compound, GTS-21. This juxtaposition aims to provide researchers with a valuable contextual framework for future studies and drug development endeavors involving anabaseine derivatives.

Introduction to Dmab-anabaseine Dihydrochloride

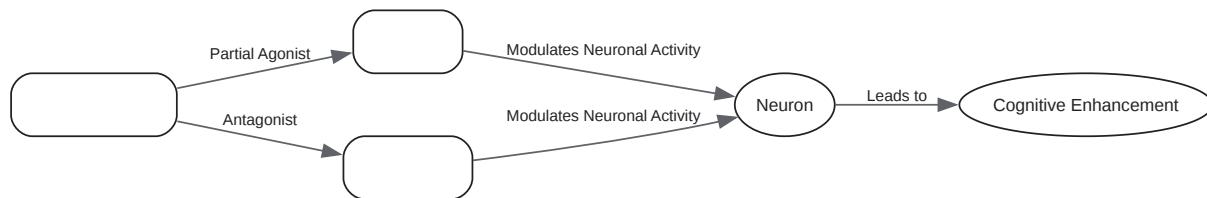
Dmab-anabaseine dihydrochloride, chemically known as 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride, is a synthetic compound derived from anabaseine, a naturally occurring alkaloid.^[1] It functions as a partial agonist at $\alpha 7$ -containing neuronal nicotinic receptors and as an antagonist at $\alpha 4\beta 2$ nAChRs.^[2]

This dual activity has made it a subject of interest for its potential cognitive-enhancing effects.

[3]

Mechanism of Action

The primary mechanism of action for **Dmab-anabaseine dihydrochloride** involves its interaction with nAChRs, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.



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Figure 1: Mechanism of action of **Dmab-anabaseine dihydrochloride**.

Pharmacokinetics and Bioavailability of Dmab-anabaseine Dihydrochloride

Despite its interesting pharmacological profile, detailed *in vivo* pharmacokinetic studies on **Dmab-anabaseine dihydrochloride**, including parameters such as maximum plasma concentration (C_{max}), time to reach maximum concentration (T_{max}), area under the curve (AUC), half-life (t_{1/2}), and absolute bioavailability, are not extensively reported in the available scientific literature. Research has primarily focused on its pharmacological effects. For instance, one study in aged rats demonstrated that intraperitoneal administration of Dmab-anabaseine (2 mg/kg) enhanced reference memory.[3] However, this study did not provide pharmacokinetic data.

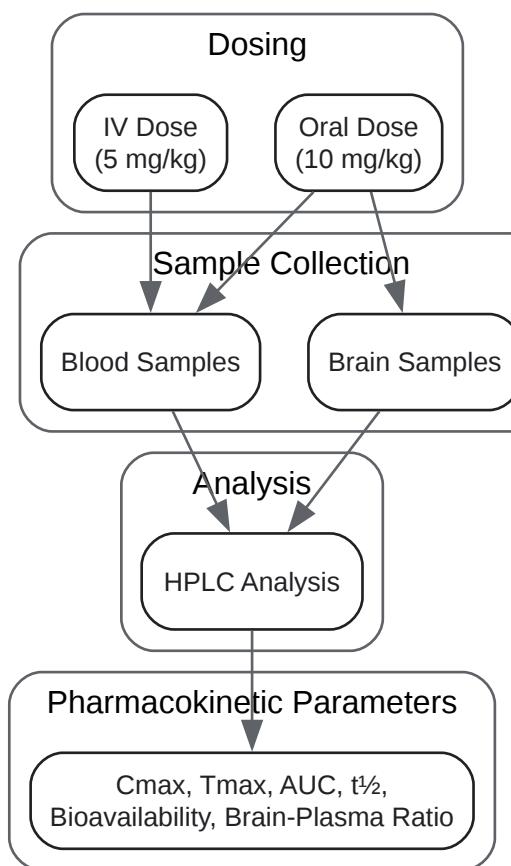
A Comparative Look: Pharmacokinetics of GTS-21 (DMXBA)

Given the limited pharmacokinetic data for Dmab-anabaseine, it is informative to examine the profile of a closely related and more extensively studied anabaseine derivative, GTS-21, also known as DMXBA (3-(2,4-dimethoxybenzylidene)anabaseine).[4] GTS-21 is also a selective α_7 nAChR agonist and has undergone clinical investigation.[5][6][7][8][9] It is crucial to note that the following data pertains to GTS-21 and should not be directly extrapolated to **Dmab-anabaseine dihydrochloride**.

Preclinical Pharmacokinetics of GTS-21

Studies in animal models have provided a solid foundation for understanding the pharmacokinetic profile of GTS-21.

- Animal Model: Adult rats.[10]
- Dosing:
 - Intravenous (IV): 5 mg/kg.[10]
 - Oral (PO): 10 mg/kg.[10]
- Sample Collection: Blood and brain tissue samples were collected at various time points.[10]
- Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to determine GTS-21 concentrations.[10][11]



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Figure 2: Experimental workflow for rat pharmacokinetic studies of GTS-21.

Table 1: Pharmacokinetic Parameters of GTS-21 in Rats

Parameter	Intravenous (5 mg/kg)	Oral (10 mg/kg)	Reference
Cmax	-	1010 ± 212 ng/mL	[10]
Tmax	-	10 min	[10]
AUC _{0-∞}	3790 ± 630 ng·h/mL	1440 ± 358 ng·h/mL	[10]
Elimination Half-life (t _{1/2})	3.71 ± 1.12 h	1.740 ± 0.34 h	[10]
Total Body Clearance	1480 ± 273 mL/h/kg	-	[10]
Volume of Distribution (Vd)	2150 ± 433 mL/kg	-	[10]
Apparent Oral Bioavailability	-	19%	[10]
Brain-Plasma Concentration Ratio	-	2.61 ± 0.34	[10]

In dogs, the absolute oral bioavailability of GTS-21 at a 3 mg/kg dose was found to be 27%.[\[12\]](#) [\[13\]](#)

Clinical Pharmacokinetics of GTS-21

Human studies have shown that GTS-21 is well-tolerated.[\[14\]](#)[\[15\]](#)

- Study Design: Randomized, placebo-controlled trial.[\[14\]](#)
- Participants: 18 healthy male volunteers.[\[14\]](#)
- Dosing Regimen: 25 mg, 75 mg, and 150 mg of GTS-21 or placebo administered three times daily for 4 days, and once on day 5.[\[14\]](#)
- Sample Collection: Plasma samples were collected to determine the concentrations of GTS-21 and its metabolite, 4-OH-GTS-21.[\[14\]](#)

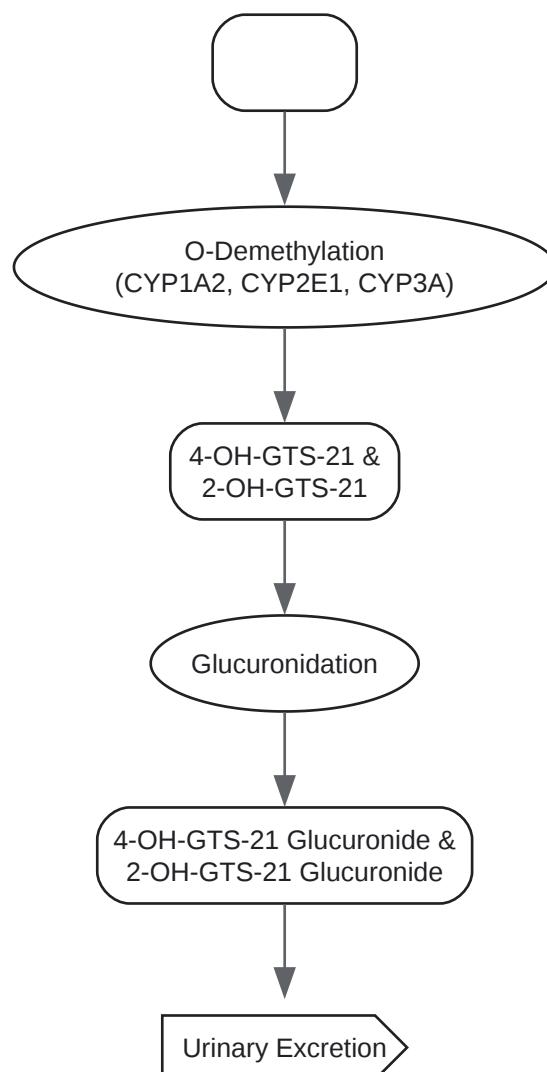
Table 2: Summary of GTS-21 Pharmacokinetics in Humans (Multiple Dosing)

Parameter	Observation	Reference
Cmax and AUC	Increased in a dose-related fashion.	[14]
Intersubject Variability	Considerable, but decreased with continued dosing.	[14]

Plasma concentrations of GTS-21 and its active metabolite 4-OH-GTS-21 were found to be highly variable among subjects in another study.[\[16\]](#)

Metabolism of GTS-21

GTS-21 undergoes extensive first-pass metabolism.[\[12\]](#) The primary metabolic pathway is O-demethylation, followed by glucuronidation.[\[12\]](#)[\[13\]](#) The major metabolites identified in rat urine are 4-OH-GTS-21 glucuronide and 2-OH-GTS-21 glucuronide.[\[12\]](#)[\[13\]](#) In vitro studies using human liver microsomes have indicated that CYP1A2 and CYP2E1 are the primary cytochrome P450 isoforms responsible for the O-demethylation of GTS-21, with some contribution from CYP3A.[\[12\]](#)



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